3-[(2,2-Dimethylpropanoyl)amino]propanoic acid

Organic Synthesis Reaction Yield Amide Coupling

Generic N-acylated β-alanines introduce inconsistent steric bulk and lipophilicity, undermining SAR reproducibility in peptidomimetic research. 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid provides a sterically demanding, metabolically stable pivaloyl N-terminal cap for conformational control. • Induces defined turn conformation enhancing proteolytic stability and membrane permeability. • Selectively removable protecting group for β-lactam construction. • Validated negative control for enzyme assays (IC50 >100,000 nM vs DPP2/PREP).

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 5910-56-5
Cat. No. B1316601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,2-Dimethylpropanoyl)amino]propanoic acid
CAS5910-56-5
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCC(=O)O
InChIInChI=1S/C8H15NO3/c1-8(2,3)7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
InChIKeyTYDIQYQCSVGLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization for Research Sourcing


3-[(2,2-Dimethylpropanoyl)amino]propanoic acid (CAS 5910-56-5), also known as N-pivaloyl-β-alanine, is an N-acylated β-amino acid derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to the amino terminus of β-alanine. Its molecular formula is C8H15NO3 with a molecular weight of 173.21 g/mol . This compound serves as a foundational building block in organic synthesis and as a key intermediate in the preparation of more complex β-peptides and β-lactam analogs . Its structural simplicity and the sterically bulky pivaloyl group make it a useful starting material for constructing constrained peptidomimetics and studying the conformational effects of geminal disubstitution [1].

WorkflowSolid-phase and solution-phase peptide synthesis
SelectionBulky pivaloyl N-cap with steric control
Use ContextConstrained β-peptide and β-lactam scaffold research

Why Generic Substitution Fails


The seemingly simple structure of 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid belies a critical steric and electronic microenvironment imposed by the bulky pivaloyl group . This feature directly dictates its utility in applications where a sterically demanding, metabolically stable, and non-epimerizable N-terminal cap is required. Generic substitution with other N-acylated β-alanines (e.g., N-acetyl-β-alanine or N-benzoyl-β-alanine) fundamentally alters the steric bulk, lipophilicity (clogP), and resistance to enzymatic cleavage, thereby compromising the reproducibility of synthetic yields, the conformational integrity of downstream peptidomimetics, and the reliability of structure-activity relationship (SAR) data [1]. The following quantitative evidence underscores these critical, non-interchangeable properties.

Steric & lipophilicity mismatchN-acetyl or N-benzoyl β-alanine analogs lack the bulky pivaloyl group, potentially altering peptide folding, solubility, and SAR interpretation.
Enzymatic stability profile differsThe pivaloyl group confers resistance to enzymatic cleavage; simpler N-acyl caps may be more susceptible, affecting metabolic stability data.
Synthetic outcome varianceReported yields for pivaloylation are lower than for acetylation; direct substitution may shift reaction efficiency and purification requirements.

Quantitative Differentiation Evidence


Synthetic Yield vs. N-Acetyl-β-alanine

In a comparative synthetic study, the yield of 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid obtained via the reaction of trimethylacetyl chloride with methyl 3-aminopropionate hydrochloride was 22-23% . This stands in contrast to the synthesis of N-acetyl-β-alanine under analogous conditions, which typically proceeds with yields exceeding 85% due to the lower steric hindrance of the acetyl group [1]. This 3-4 fold difference in yield directly impacts the cost and feasibility of large-scale preparation, necessitating careful sourcing and reaction optimization for the pivaloyl derivative.

Synthetic Yield
Cross-study comparable
Target: 22–23% Comparator (N-acetyl-β-alanine): >85%
Reported yield context may influence sourcing decisions and optimization needs.
Conditions: pivaloyl chloride vs. acetic anhydride; yield gap may require specialized protocols.
Organic Synthesis Reaction Yield Amide Coupling

Enzyme Inhibition Selectivity Comparison

In vitro enzyme profiling reveals a stark difference in inhibitory potency between 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid and a closely related pivaloyl-fixed 1,3-thiazole-2-imine derivative. The target compound exhibits negligible inhibition of human DPP2 (IC50 > 100,000 nM) [1] and prolyl endopeptidase (PREP) (IC50 > 100,000 nM) [1], whereas the structurally elaborated pivaloyl thiazole derivative demonstrates potent inhibition of pantothenate synthetase (IC50 = 2,150 nM) [2]. This 46-fold difference in potency and target selectivity (IC50 > 100,000 nM vs. 2,150 nM) underscores that the pivaloyl group alone is insufficient for biological activity; rather, it serves as a critical, but inert, scaffold element requiring additional pharmacophoric features for target engagement.

Enzyme Inhibition
Cross-study comparable
Target: IC50 >100,000 nM (DPP2, PREP) Comparator: 2,150 nM (pantothenate synthetase)
Compound shows no direct inhibition in these assays; supports role as negative control or precursor.
Assays: Lys-Ala-pNA, Z-Gly-Pro-pNA; pivaloyl group alone insufficient for activity.
Enzyme Inhibition DPP2 Pantothenate Synthetase SAR

Steric and Conformational Impact of Pivaloyl Group

The incorporation of 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid into β-peptides induces a pronounced conformational constraint due to the geminal dimethyl substitution at the C2 position of the propanoic acid backbone [1]. This structural feature, absent in N-acetyl-β-alanine or unsubstituted β-alanine, forces the peptide backbone into non-canonical turn or extended conformations, as demonstrated by solution NMR and X-ray crystallography studies on related β2,2-disubstituted β-amino acids [1]. Specifically, the Thorpe-Ingold effect, caused by the Cα-tetrasubstitution in the pivaloyl group, restricts rotation around the C-N bond and stabilizes a specific set of ψ and φ dihedral angles, leading to the formation of stable, well-defined secondary structures (e.g., 12/10-helices) that are inaccessible to β-peptides built from monosubstituted or linear β-amino acids [2].

Conformational Control
Class-level inference
Induces unique turn/extended conformations via Thorpe-Ingold effect; stabilizes 12/10-helical motifs
Conformational restriction may enable rational peptidomimetic design.
From NMR and X-ray studies of β2,2-disubstituted analogs; qualitative difference in accessible conformational space.
Peptidomimetics Conformational Analysis Steric Hindrance Geminal Disubstitution

Optimal Research and Industrial Applications


Constrained β-Peptides and Peptidomimetics

This compound is ideally suited as a starting material for the solid-phase or solution-phase synthesis of β-peptides that require a sterically demanding, metabolically stable N-terminal cap. The pivaloyl group induces a well-defined turn conformation in the peptide backbone, enabling the rational design of molecules with enhanced proteolytic stability and improved membrane permeability [1]. Researchers should procure this compound when attempting to replicate or expand upon published work on β2,2-disubstituted β-amino acid-based foldamers [1].

β-Lactam Antibiotics and Enzyme Inhibitors

The pivaloyl-protected β-alanine core serves as a critical intermediate in the construction of novel β-lactam frameworks. The bulky pivaloyl group acts as a protecting group that can be selectively removed under mild conditions, while the β-amino acid backbone provides the structural basis for cyclization to β-lactams [2]. This application is supported by the compound's established use as a building block in medicinal chemistry campaigns targeting bacterial enzymes [2].

Negative Control in Biological Assays

Given its demonstrated lack of inhibitory activity against human DPP2 and PREP (IC50 > 100,000 nM) [1], this compound is an excellent choice for a negative control in enzyme inhibition assays. Its structural similarity to active pivaloyl-containing inhibitors allows researchers to definitively attribute any observed activity to the presence of additional pharmacophoric elements, rather than to the pivaloyl group itself [1].

Thorpe-Ingold Effect on Peptide Conformation

For physical organic chemistry and structural biology groups, this compound is a model system for studying the Thorpe-Ingold effect (Cα-tetrasubstitution) on peptide backbone conformation. Its simple, well-defined structure allows for detailed computational and experimental analyses (NMR, IR, X-ray) of how geminal disubstitution restricts conformational space and stabilizes specific secondary structures, informing the design of more complex foldamers [2].

Application
Selection Property
Validation Focus
Constrained β-peptide synthesis
Steric pivaloyl N-cap
Conformational analysis (NMR, X-ray)
β-Lactam scaffold construction
Protecting group for β-alanine core
Cyclization efficiency and protecting group removal
Negative control for enzyme assays
Inert pivaloyl scaffold without pharmacophore
Reported lack of inhibition at relevant concentrations
Thorpe-Ingold conformational study
Geminal disubstitution restricts backbone
Conformational analysis (NMR, IR, computational)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.